(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Overview
Description
(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Ligustrum sinense, Eleutherococcus divaricatus, and other organisms with data available.
Mechanism of Action
Target of Action
Liriodendrin primarily targets the sphingolipid pathway and the SRC/STAT3/MAPK signaling pathway . These pathways play crucial roles in inflammation and apoptosis, respectively .
Mode of Action
Liriodendrin interacts with its targets by inhibiting the expression of certain key molecules. In the sphingolipid pathway, it reduces the expression of Cer, Cer1P, and S1P . In the SRC/STAT3/MAPK signaling pathway, it attenuates the elevated phosphorylation levels of SRC’s downstream components (JNK, P38, and STAT3) .
Biochemical Pathways
Liriodendrin affects the sphingolipid pathway and the SRC/STAT3/MAPK signaling pathway. By reducing the expression of Cer, Cer1P, and S1P in the sphingolipid pathway, it inhibits intestinal inflammation and intestinal cell apoptosis . By attenuating the phosphorylation levels of JNK, P38, and STAT3 in the SRC/STAT3/MAPK signaling pathway, it protects against acute lung injury .
Pharmacokinetics
Research has shown that liriodendrin can be effectively absorbed and utilized in the body, as evidenced by its significant effects in reducing inflammation and apoptosis in various disease models .
Result of Action
Liriodendrin’s action results in reduced inflammation and apoptosis. It decreases the levels of pro-inflammatory cytokines (IL-6 and TNF-α), inhibits the activation of Bcl-2/Bax/Caspase-3 and NF-κB signaling pathways, and reduces histological damage to tissues . In the case of acute lung injury, it ameliorates acidosis and hypoxemia .
Action Environment
It’s worth noting that the effectiveness of liriodendrin can be influenced by the severity of the disease state and the individual’s overall health status .
Biochemical Analysis
Biochemical Properties
Liriodendrin has been shown to interact with various enzymes and proteins, playing a role in biochemical reactions . For instance, it has been found to interact with tumor necrosis factor alpha (TNF-α), a key player in inflammation . Liriodendrin establishes H-bonds with Thr87 and Arg 82, π-anion interactions with Glu127, and alkyl interaction with Tyr87 and Ala84 of TNF-α .
Cellular Effects
Liriodendrin has been observed to have significant effects on various types of cells and cellular processes . It has been shown to improve airway hyperresponsiveness and regulate levels of serum histamine and immunoglobulins in a dose-dependent manner . Additionally, it reduces bronchoalveolar secretion, thymic stromal lymphopoietin, and other pro-inflammatory cytokines, such as IL-1β, TNF-α, MIP-2, and eosinophil granule proteins .
Molecular Mechanism
At the molecular level, Liriodendrin exerts its effects through various mechanisms. It has been found to bind to TNF-α, inhibiting its activity and thereby reducing inflammation . This binding interaction is thought to be responsible for the observed reduction in pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Liriodendrin have been observed to change over time . It has been found to have a significant impact on cellular function, with long-term effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Liriodendrin have been found to vary with dosage . At higher doses, it has been observed to have more pronounced effects on inflammation and immune response .
Metabolic Pathways
Liriodendrin is involved in various metabolic pathways . It interacts with enzymes such as TNF-α, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Liriodendrin is transported and distributed in a manner that allows it to exert its effects . It is thought to interact with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of Liriodendrin is thought to play a role in its activity and function . It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15?,16?,21-,22-,23-,24-,25+,26+,27-,28-,29?,30?,33+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDULTAFAQRACT-DVWYHDMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96038-87-8 | |
Record name | Liriodendrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096038878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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